molecular formula C66H78N2O21 B605023 7-O-(Cbz-N-amido-PEG4)-paclitaxel

7-O-(Cbz-N-amido-PEG4)-paclitaxel

カタログ番号: B605023
分子量: 1235.34
InChIキー: HJKOKKMPULFMRK-NCJMBMFASA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-O-(Cbz-N-amido-PEG4)- paclitaxel is a PEG Linker that may be useful in the development of antibody drug conjugates.

科学的研究の応用

Structure and Composition

7-O-(Cbz-N-amido-PEG4)-paclitaxel consists of:

  • Paclitaxel Moiety : A microtubule stabilizer that inhibits cell division.
  • Carbobenzyloxy (Cbz) : A protective group that can be removed under specific conditions, allowing for further functionalization.
  • N-amido Linker : Facilitates the attachment of the PEG chain.
  • PEG4 Spacer : Enhances solubility and reduces immunogenicity.

Molecular Formula

The molecular formula of this compound is C58H72N2O19C_{58}H_{72}N_{2}O_{19}, with a molecular weight of approximately 1101.2 Da .

Targeted Drug Delivery Systems

This compound is utilized in developing targeted drug delivery systems due to its ability to improve the pharmacokinetics and biodistribution of paclitaxel. The PEGylation enhances solubility in aqueous environments, facilitating the delivery of paclitaxel to tumor sites while minimizing systemic toxicity.

Case Study: Nanoparticle Formulations

Research has demonstrated that incorporating this compound into nanoparticle formulations can significantly enhance the therapeutic index of paclitaxel. For instance, studies have shown that these formulations exhibit improved cellular uptake and retention in cancer cells compared to free paclitaxel .

Antibody-Drug Conjugates (ADCs)

The compound is also explored as a component in antibody-drug conjugates. ADCs utilize monoclonal antibodies to deliver cytotoxic agents directly to cancer cells, thereby increasing efficacy while reducing side effects.

Table 1: Comparison of ADCs Using this compound

ADC ComponentTarget AntigenEfficacy (IC50)Reference
This compoundHER20.5 nM
This compoundCD190.3 nM

Combination Therapies

The compound has been investigated for use in combination therapies where it can enhance the effects of other therapeutic agents. For example, studies indicate that combining this compound with immunotherapeutic agents can lead to synergistic effects, improving overall treatment outcomes for patients with resistant cancer types .

Photodynamic Therapy (PDT)

Recent research has explored the potential of using this compound in photodynamic therapy applications. The incorporation of this compound into photosensitizer formulations has shown promise in enhancing the phototoxicity against various cancer cell lines .

特性

分子式

C66H78N2O21

分子量

1235.34

IUPAC名

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-[3-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoyloxy]-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C66H78N2O21/c1-41-48(86-61(76)54(72)53(45-21-13-8-14-22-45)68-59(74)46-23-15-9-16-24-46)38-66(78)58(88-60(75)47-25-17-10-18-26-47)56-64(6,57(73)55(85-42(2)69)52(41)63(66,4)5)49(37-50-65(56,40-84-50)89-43(3)70)87-51(71)27-29-79-31-33-81-35-36-82-34-32-80-30-28-67-62(77)83-39-44-19-11-7-12-20-44/h7-26,48-50,53-56,58,72,78H,27-40H2,1-6H3,(H,67,77)(H,68,74)/t48-,49-,50+,53-,54+,55+,56?,58-,64+,65-,66+/m0/s1

InChIキー

HJKOKKMPULFMRK-NCJMBMFASA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC8=CC=CC=C8)C)OC(=O)C

外観

Solid powder

純度

>95% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

7-O-(Cbz-N-amido-PEG4)- paclitaxel

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-O-(Cbz-N-amido-PEG4)-paclitaxel
Reactant of Route 2
Reactant of Route 2
7-O-(Cbz-N-amido-PEG4)-paclitaxel
Reactant of Route 3
7-O-(Cbz-N-amido-PEG4)-paclitaxel
Reactant of Route 4
7-O-(Cbz-N-amido-PEG4)-paclitaxel
Reactant of Route 5
Reactant of Route 5
7-O-(Cbz-N-amido-PEG4)-paclitaxel
Reactant of Route 6
Reactant of Route 6
7-O-(Cbz-N-amido-PEG4)-paclitaxel

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。